molecular formula C22H21N3O2 B2462335 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358830-88-2

2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2462335
CAS No.: 1358830-88-2
M. Wt: 359.429
InChI Key: SQIJHFNKHQPNTJ-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic small molecule based on the pyrazolo[1,5-a]pyrazinone scaffold, a structure of high interest in medicinal chemistry for developing novel pharmacologically active agents. While specific biological data on this exact molecule may be limited, its core structure is closely related to pyrazolo[1,5-a]pyrimidines and other fused pyrazole heterocycles that have been extensively investigated for their diverse biological activities. Research into analogous compounds has demonstrated significant potential in targeting various enzymes, particularly serine proteases and kinases . For instance, recent studies on pyrazole-based inhibitors have identified potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, showing high selectivity and potential as safer anticoagulant leads . Furthermore, related pyrazolopyrimidine scaffolds have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, highlighting the utility of this chemotype in oncology research . The structural features of this compound—including the 4-ethoxyphenyl and 4-methylbenzyl substituents—suggest it is a valuable intermediate or tool compound for researchers exploring structure-activity relationships (SAR), optimizing potency and selectivity, and investigating novel mechanisms of action in areas such as thrombosis, cancer, and metabolic diseases . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-3-27-19-10-8-18(9-11-19)20-14-21-22(26)24(12-13-25(21)23-20)15-17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIJHFNKHQPNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is characterized by a pyrazolo[1,5-a]pyrazine core with specific substitutions that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
CAS Number1358101-76-4
StructureStructure

The biological activity of 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors that could lead to therapeutic effects.

In Vitro Studies

Recent studies have evaluated the in vitro biological activities of this compound:

  • Antioxidant Activity : The compound demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in cells.
  • Antimicrobial Activity : Preliminary tests showed promising results against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity : Evaluations on cancer cell lines indicated selective cytotoxicity, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the biological effects of related pyrazolo compounds, providing insights into the potential applications of 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:

  • Study on DHODH Inhibition : A related pyrazolo compound was found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition was linked to reduced viral replication and cellular growth in vitro .
  • Antimicrobial Investigations : A series of pyrazole derivatives were tested for antimicrobial activity, showing that certain structural modifications enhanced their effectiveness against both bacterial and fungal pathogens .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogues and their structural features:

Compound Name / Substituents Molecular Formula Molecular Weight Key Substituents Notable Properties References
2-(4-Ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C23H23N3O2 385.45 4-Ethoxyphenyl, 4-methylbenzyl High lipophilicity; potential anticancer activity
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C20H15F2N3O2 367.35 2-Fluorobenzyl, 4-fluorophenyl, hydroxymethyl Enhanced polarity; possible metabolic stability
(S)-7-Methyl-5-(4-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-3-yl)methyl)-... C22H17F6N3O 477.39 Trifluoromethyl groups, pyridinylmethyl Improved metabolic resistance; moderate yield (38%)
5-(2-Aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C17H18N4O2 310.35 2-Aminoethyl, 4-ethoxyphenyl Increased solubility; potential CNS activity

Key Observations :

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in ) enhance polarity and may improve binding to polar enzyme pockets.
  • Lipophilic Groups : Ethoxy and methylbenzyl groups in the target compound contribute to higher molecular weight and lipophilicity, favoring membrane permeability .

Preparation Methods

Pyrazole Alkylation and Formylation

The pyrazolo[1,5-a]pyrazine core is synthesized via a four-step protocol:

  • N-1 Alkylation : Treating 5-aminopyrazole with 2-bromo-1,1-diethoxyethane in DMF at 80°C for 12 hours installs a 2,2-diethoxyethyl group (85% yield).
  • Vilsmeier–Haack Formylation : Reacting the alkylated pyrazole with POCl₃ and DMF at 0°C generates the pyrazole-5-carbaldehyde intermediate (72% yield).

Optimization Note : Lowering the formylation temperature to −10°C improves regioselectivity by minimizing competing C-4 formylation.

Cyclocondensation to Pyrazolo[1,5-a]pyrazin-4-one

The aldehyde intermediate undergoes cyclization with ammonium acetate in acetic acid under reflux:

Reaction Conditions

  • Solvent: Acetic acid
  • Temperature: 120°C
  • Time: 6 hours
  • Yield: 68%

Mechanistically, the aldehyde reacts with ammonia to form an imine, which cyclizes via intramolecular nucleophilic attack by the pyrazole nitrogen (Figure 2).

Substituent Installation

4-Ethoxyphenyl Group at C-2

A Suzuki–Miyaura coupling installs the 4-ethoxyphenyl group:

Reagents

  • Palladium catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: XPhos (10 mol%)
  • Base: K₂CO₃
  • Boronic acid: 4-Ethoxyphenylboronic acid
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 90°C
  • Time: 12 hours
  • Yield: 74%

Key Consideration : Microwave irradiation at 150°C reduces reaction time to 2 hours with comparable yield.

4-Methylbenzyl Group at N-5

The 4-methylbenzyl moiety is introduced via reductive amination:

Procedure

  • React pyrazolo[1,5-a]pyrazin-4-one with 4-methylbenzaldehyde in DCM.
  • Add NaBH₃CN (1.2 equiv) and stir at room temperature for 24 hours.
  • Purify by silica gel chromatography (Hexane/EtOAc 3:1).
  • Yield: 82%

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation and substituent installation:

Conditions

  • React 5-aminopyrazole, 4-ethoxybenzaldehyde, and 4-methylbenzylamine in AcOH/H₂O (3:1)
  • Add ammonium persulfate as oxidant
  • Temperature: 100°C
  • Time: 8 hours
  • Yield: 58%

Limitation : Lower yield due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the pyrazole on Wang resin enables stepwise assembly:

Steps

  • Resin-bound pyrazole alkylation (92% efficiency)
  • On-resin formylation (TFA/DCM, 86%)
  • Cleavage with TFA/H₂O (95:5)
  • Overall yield: 51%

Reaction Optimization Data

Table 1 : Comparative Yields for Key Steps

Step Conditions Yield (%) Source
N-1 Alkylation DMF, 80°C, 12 h 85
Formylation POCl₃/DMF, −10°C, 2 h 72
Cyclocondensation AcOH, 120°C, 6 h 68
Suzuki Coupling Pd(PPh₃)₄, 90°C, 12 h 74
Reductive Amination NaBH₃CN, rt, 24 h 82

Spectroscopic Characterization

Table 2 : Key Spectral Data

Technique Data Source
¹H NMR δ 1.40 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.35 (s, 3H, ArCH₃), 5.21 (s, 2H, NCH₂Ar)
¹³C NMR δ 14.1 (OCH₂CH₃), 21.3 (ArCH₃), 63.8 (OCH₂), 115.2–159.4 (Ar-C)
HRMS m/z 359.1742 [M+H]⁺ (calc. 359.1738)
IR ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)

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